molecular formula C8H3ClF3N B1318783 5-Chloro-2-(trifluoromethyl)benzonitrile CAS No. 89223-58-5

5-Chloro-2-(trifluoromethyl)benzonitrile

Cat. No.: B1318783
CAS No.: 89223-58-5
M. Wt: 205.56 g/mol
InChI Key: YURDICUHGJLUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3ClF3N and a molecular weight of 205.57 g/mol . It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzonitrile core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethyl)benzonitrile can be achieved through the Sandmeyer reaction. This involves the reaction of 2-chloro-5-trifluoromethylaniline with copper cyanide or sodium cyanide . The reaction typically requires controlled conditions, including specific temperatures and the presence of a catalyst to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions are optimized to maximize production efficiency while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of various substituted benzonitriles.

    Reduction: Formation of 5-chloro-2-(trifluoromethyl)benzylamine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

5-Chloro-2-(trifluoromethyl)benzonitrile is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in its role as a precursor in drug synthesis, where it can influence the pharmacokinetics and pharmacodynamics of the resulting compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzonitrile
  • 5-Chloro-2-nitrobenzotrifluoride

Comparison

5-Chloro-2-(trifluoromethyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-Chloro-5-(trifluoromethyl)benzonitrile, it has different reactivity and applications. The presence of the chloro and trifluoromethyl groups in specific positions on the benzene ring influences its behavior in chemical reactions and its utility in various research applications .

Properties

IUPAC Name

5-chloro-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURDICUHGJLUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590708
Record name 5-Chloro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89223-58-5
Record name 5-Chloro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.